4,6-Diamino-2-hydroxypyrimidine

描述

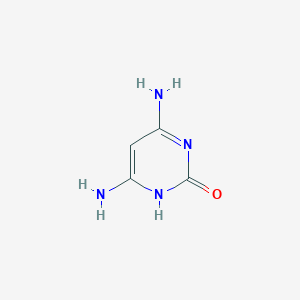

4,6-Diamino-2-hydroxypyrimidine is a heterocyclic organic compound with the molecular formula C4H6N4O. It is a derivative of pyrimidine, characterized by the presence of amino groups at positions 4 and 6, and a hydroxyl group at position 2. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, medicine, and industry .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Diamino-2-hydroxypyrimidine typically involves the reaction of ethyl cyanoacetate with guanidine hydrochloride in the presence of sodium ethoxide. The reaction mixture is heated under reflux, followed by acidification to yield the desired product .

Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of optimized reaction conditions and purification techniques ensures high yield and purity of the compound .

化学反应分析

Substitution Reactions

The amino and hydroxyl groups participate in nucleophilic substitution reactions under controlled conditions:

-

Chlorination : Treatment with phosphorus oxychloride (POCl₃) replaces the hydroxyl group with chlorine, forming 2,4-diamino-6-chloropyrimidine. This reaction proceeds via electrophilic aromatic substitution, with POCl₃ acting as both a solvent and chlorinating agent .

Example : -

Hydrolysis : The chlorinated derivative can revert to the hydroxyl form under acidic or basic hydrolysis, demonstrating reversibility in substitution reactions.

Acylation Reactions

The amino groups react with acylating agents to form amide derivatives. A patented method utilizes formamide and catalytic sodium thiosulfate for efficient acylation :

Reaction Pathway :

Key Conditions :

-

Temperature gradient: 60–90°C (1–3 hours), then 95–120°C (2–4 hours) .

-

Atom economy: >85% yield with ammonium sulfate as a byproduct .

Alkylation and Condensation

The amino groups undergo alkylation and condensation to form complex heterocycles:

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in basic media to produce N-alkylated derivatives.

-

Schiff Base Formation : Condenses with aldehydes (e.g., formaldehyde) to form poly(azomethine-urethane) derivatives, as demonstrated in fluorescence probe synthesis .

Example :Applications : These derivatives serve as selective fluorescent probes for Cu²⁺ detection, with a limit of 7.87 × 10⁻⁶ mol/L .

Cross-Coupling Reactions

The compound’s halogenated derivatives participate in transition-metal-catalyzed reactions:

-

Suzuki Coupling : 2,4-Diamino-6-iodopyrimidine (derived from iodination) reacts with aryl boronic acids to form biaryl structures .

Conditions :

Cyclization Reactions

Under acidic conditions, intramolecular cyclization forms fused pyrimidine systems, enhancing biological activity (e.g., antitumor properties).

Mechanistic Insights

-

Hydrogen Bonding : The hydroxyl and amino groups facilitate interactions with biological targets (e.g., enzyme active sites), contributing to antifolate and antimicrobial activities.

-

Electrophilic Aromatic Substitution : Directed by electron-donating amino groups, enhancing reactivity at specific ring positions .

科学研究应用

Chemistry

DAHP serves as a building block in the synthesis of more complex organic molecules. Its functional groups allow for various chemical modifications, making it valuable in organic synthesis.

Biology

Research indicates that DAHP plays a potential role in DNA and RNA synthesis due to its structural similarity to nucleobases. Studies have shown that derivatives of DAHP can inhibit nitric oxide (NO) production in immune cells, suggesting possible applications in immunology and inflammation research .

Medicine

Ongoing research is exploring DAHP's potential as a therapeutic agent for treating certain cancers and viral infections. Its ability to modulate biochemical pathways makes it a candidate for drug development aimed at diseases influenced by NO levels .

Industry

In industrial applications, DAHP is utilized in the production of dyes and pigments . Its chemical properties allow it to act as an effective precursor for various industrial chemicals.

Case Study 1: Antimicrobial Activity

Research on metal complexes of DAHP has demonstrated antimicrobial properties against bacteria and fungi. These complexes were characterized through elemental analysis and various spectroscopic techniques, revealing their potential as antimicrobial agents .

Case Study 2: Inhibition of Nitric Oxide Production

A study investigated the effects of DAHP on nitric oxide production in immune-activated cells. The results indicated that DAHP significantly suppressed NO production, highlighting its potential role in anti-inflammatory therapies .

Data Table: Comparison of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Chemistry | Building block for organic synthesis | Versatile reactions (oxidation, reduction) |

| Biology | Role in DNA/RNA synthesis | Inhibits NO production in immune cells |

| Medicine | Potential therapeutic agent | Promising results against cancer and viral infections |

| Industry | Production of dyes/pigments | Effective precursor for industrial chemicals |

作用机制

The mechanism of action of 4,6-Diamino-2-hydroxypyrimidine involves its interaction with bacterial enzymes, leading to the inhibition of essential metabolic pathways. This results in the disruption of bacterial cell wall synthesis and ultimately bacterial cell death . The compound targets specific enzymes and pathways, making it a potent antibacterial agent .

相似化合物的比较

- 2,4-Diamino-6-hydroxypyrimidine

- 4,6-Diamino-2-mercaptopyrimidine

- 2,6-Diamino-4-pyrimidinol

Comparison: 4,6-Diamino-2-hydroxypyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits higher antibacterial activity and a broader spectrum of applications .

生物活性

4,6-Diamino-2-hydroxypyrimidine (DAHP), a pyrimidine derivative, has garnered attention for its biological activities, particularly as an inhibitor of GTP cyclohydrolase I (GCH1). This compound plays a significant role in the regulation of nitric oxide (NO) synthesis and has implications in various physiological and pathological processes.

DAHP functions primarily by inhibiting GCH1, the rate-limiting enzyme in the de novo synthesis of tetrahydrobiopterin (BH4), a crucial cofactor for nitric oxide synthase (NOS). By reducing BH4 levels, DAHP effectively suppresses NO production in various cell types, including fibroblasts and endothelial cells. This inhibition is particularly relevant in inflammatory responses where NO plays a pivotal role.

Key Findings:

- Inhibition of Nitric Oxide Production : DAHP has been shown to significantly reduce NO synthesis in cytokine-activated cells, indicating its potential utility in managing conditions characterized by excessive NO production, such as inflammation and cancer .

- Dynamic Regulation of BH4 : The compound causes a rapid decrease in BH4 levels across tissues, with a half-life of less than 12 hours. Notably, BH4 levels return to baseline within 24 hours after DAHP administration, suggesting a dynamic biosynthetic regulation .

In Vitro Studies

- Fibroblast and Endothelial Cell Studies : DAHP inhibited the expression of inducible NOS (iNOS) protein and mRNA in a BH4-independent manner. This suggests that DAHP's effects extend beyond mere cofactor antagonism .

- Macrophage Activity : In chicken macrophages, DAHP suppressed NO production, further supporting its role as an anti-inflammatory agent .

In Vivo Studies

- Animal Models : Studies involving rats demonstrated that DAHP pre-treatment mitigated intestinal damage induced by non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin. This was evidenced by reduced levels of nitrosyl-haem formation, indicating decreased oxidative stress in the intestinal mucosa .

- Cancer Research : Recent studies have indicated that GCH1 inhibition by DAHP sensitizes ovarian and breast cancer cells to PARP inhibitors, suggesting potential therapeutic applications in oncology .

Research Findings Summary

Potential Applications

Given its biological activities, DAHP holds promise for various therapeutic applications:

- Anti-inflammatory Treatments : By inhibiting NO synthesis, DAHP could be beneficial in treating inflammatory diseases.

- Cancer Therapy : Its ability to sensitize certain cancer types to existing therapies may enhance treatment efficacy.

属性

IUPAC Name |

4,6-diamino-1H-pyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N4O/c5-2-1-3(6)8-4(9)7-2/h1H,(H5,5,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKSVBJJXPDBPKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=O)N=C1N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80289371 | |

| Record name | 4,6-Diamino-2-hydroxypyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80289371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31458-45-4 | |

| Record name | 4,6-Diamino-2-pyrimidinol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60531 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,6-Diamino-2-hydroxypyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80289371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,6-Diaminopyrimidin-2(1H)-one | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4D5GB4JX52 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is the significance of 4,6-Diamino-2-hydroxypyrimidine in chemical synthesis?

A1: this compound serves as a crucial starting material in the synthesis of various purine derivatives, notably 3-methylisoguanine. [] This compound is significant because it represents the first successful synthesis of 3-methylisoguanine. The synthesis involves a series of reactions including methylation, nitrosation, reduction, and cyclization using this compound as the initial building block. []

Q2: Can you elaborate on the role of this compound in coordination chemistry?

A2: While the provided research papers primarily focus on the synthetic application of this compound, a separate study highlights its potential in coordination chemistry. The compound exhibits the ability to form mixed ligand complexes with bivalent metal ions. [] This property suggests its potential use as a ligand in various chemical reactions and catalytic processes involving metal ions. Further research in this area could unravel its full potential in coordination chemistry.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。